(2-Methylimidazo[1,2-a]pyridin-3-yl)methanol (2-Methylimidazo[1,2-a]pyridin-3-yl)methanol
Brand Name: Vulcanchem
CAS No.: 30489-44-2
VCID: VC21327974
InChI: InChI=1S/C9H10N2O/c1-7-8(6-12)11-5-3-2-4-9(11)10-7/h2-5,12H,6H2,1H3
SMILES: CC1=C(N2C=CC=CC2=N1)CO
Molecular Formula: C9H10N2O
Molecular Weight: 162.19 g/mol

(2-Methylimidazo[1,2-a]pyridin-3-yl)methanol

CAS No.: 30489-44-2

Cat. No.: VC21327974

Molecular Formula: C9H10N2O

Molecular Weight: 162.19 g/mol

* For research use only. Not for human or veterinary use.

(2-Methylimidazo[1,2-a]pyridin-3-yl)methanol - 30489-44-2

Specification

CAS No. 30489-44-2
Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
IUPAC Name (2-methylimidazo[1,2-a]pyridin-3-yl)methanol
Standard InChI InChI=1S/C9H10N2O/c1-7-8(6-12)11-5-3-2-4-9(11)10-7/h2-5,12H,6H2,1H3
Standard InChI Key SEKFTKBRYHPGEI-UHFFFAOYSA-N
SMILES CC1=C(N2C=CC=CC2=N1)CO
Canonical SMILES CC1=C(N2C=CC=CC2=N1)CO

Introduction

Physical and Chemical Properties

(2-Methylimidazo[1,2-a]pyridin-3-yl)methanol possesses a distinct set of physical and chemical properties that define its behavior and potential applications. Table 1 summarizes the key physical and chemical characteristics of this compound.

Table 1: Physical and Chemical Properties of (2-Methylimidazo[1,2-a]pyridin-3-yl)methanol

PropertyValue/Description
Physical StateSolid
AppearanceYellow
Melting Point154-156°C
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
CAS Number30489-44-2
SolubilityNot fully characterized
OdorNot available

Structural Characteristics

The core structure of (2-Methylimidazo[1,2-a]pyridin-3-yl)methanol features a fused heterocyclic system consisting of an imidazole ring fused with a pyridine ring, forming the imidazo[1,2-a]pyridine scaffold. This scaffold is generally planar, similar to what has been observed with related compounds like (5-methylimidazo[1,2-a]pyridin-2-yl)methanol, where the imidazo[1,2-a]pyridine moiety demonstrates an approximately planar configuration with only minor deviations from planarity .

The methyl substituent at position 2 and the hydroxymethyl group at position 3 create a specific electronic distribution and hydrogen bonding capability that influences its physical properties and potential interactions with biological targets. The hydroxymethyl group, in particular, provides a potential site for hydrogen bonding interactions, which could be relevant for its biological activity.

Drawing comparisons with the isomeric (5-methylimidazo[1,2-a]pyridin-2-yl)methanol, where crystallographic studies have shown that the methanol group is nearly perpendicular to the mean plane of the core structure , we might expect similar spatial arrangements in our compound of interest, although specific crystallographic data would be needed to confirm this hypothesis.

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